molecular formula C11H17BN2O2 B1270850 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 827614-64-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1270850
M. Wt: 220.08 g/mol
InChI Key: YFTAUNOLAHRUIE-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, also known as Pinacol Borane or HBpin, is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a colorless oily substance at room temperature . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound with the molecular formula C13H17BN2O2 .


Synthesis Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular weight of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is 244.10 .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a boiling point of 43 °C/50 mmHg and a flash point of 5 °C. It has a density of 0.89 and a refractive index of 1.40 . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” has a melting point of 243-248 °C .

Scientific Research Applications

Structural and Conformational Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and related compounds are used as intermediates in complex chemical syntheses. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and performed conformational analyses using Density Functional Theory (DFT), comparing these with X-ray diffraction results. They found that the DFT-optimized molecular structures were consistent with crystal structures, providing valuable insights for further chemical applications (Huang et al., 2021).

Synthesis and Spectral Study

Kader et al. (2012) focused on synthesizing a series of arylpyridin and arylpyrimidin derivatives based on pirfenidone, showing therapeutic effects for the treatment of fibrosis. The synthesis involved arylation of heterocyclic amines with arylboronic acids, with a specific emphasis on a compound containing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) (Kader et al., 2012).

Applications in Coordination Chemistry

Sopková-de Oliveira Santos et al. (2003) investigated the structural differences and reactivity of pyridin-2-ylboron derivatives, which are critical for understanding their stability and chemical behavior in coordination chemistry and catalytic processes (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and DFT Studies

Liao et al. (2022) conducted studies on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an important raw material. They confirmed its structure through various spectroscopic techniques and X-ray diffraction, with DFT calculations providing further insights into its molecular structure (Liao et al., 2022).

Safety And Hazards

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a highly flammable liquid and vapor. It can generate flammable or ignitable gases upon contact with water .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTAUNOLAHRUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373420
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

827614-64-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-5-boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
F Beaufils, N Cmiljanovic, V Cmiljanovic… - Journal of medicinal …, 2017 - ACS Publications
Phosphoinositide 3-kinase (PI3K) is deregulated in a wide variety of human tumors and triggers activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR). …
Number of citations: 113 pubs.acs.org
JA Spicer, CK Miller, PD O'Connor, J Jose… - Bioorganic & Medicinal …, 2017 - Elsevier
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 14 www.sciencedirect.com
D O'Connor Patrick, J Jiney, A Hedieh - 2017 - erepo.uef.fi
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 0 erepo.uef.fi
A Excellence - 2016 - cyberleninka.org
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 0 cyberleninka.org
J Yang, Y Liu, S Lan, S Yu, X Ma, D Luo… - Journal of Medicinal …, 2022 - ACS Publications
PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis. However, no FDA-…
Number of citations: 5 pubs.acs.org
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org
H Yang, Q Li, M Su, F Luo, Y Liu, D Wang… - Bioorganic & Medicinal …, 2021 - Elsevier
Abnormal activation of the PI3K/Akt pathway is demonstrated in most of human malignant tumors via regulation of proliferation, cell cycle, and apoptosis. Therefore, drug discovery and …
Number of citations: 8 www.sciencedirect.com
J Jose, RHP Law, EWW Leung, DCC Wai… - European Journal of …, 2023 - Elsevier
Perforin is a pore-forming protein whose normal function enables cytotoxic T and natural killer (NK) cells to kill virus-infected and transformed cells. Conversely, unwanted perforin …
Number of citations: 5 www.sciencedirect.com
GS Basarab, JI Manchester, S Bist… - Journal of medicinal …, 2013 - ACS Publications
The discovery and optimization of a new class of bacterial topoisomerase (DNA gyrase and topoisomerase IV) inhibitors binding in the ATP domain are described. A fragment molecule, …
Number of citations: 89 pubs.acs.org
D Chen, T Lu, Z Yan, W Lu, F Zhou, X Lyu, B Xu… - European Journal of …, 2019 - Elsevier
Recently, selective inhibition of BET BD2 is emerging as a promising strategy for drug discovery. Despite significant progress in this area, systematic studies of selective BET BD2 …
Number of citations: 34 www.sciencedirect.com

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